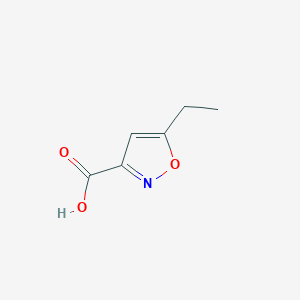

5-Ethyl-isoxazole-3-carboxylic acid

Description

Significance of the Isoxazole (B147169) Heterocycle as a Privileged Pharmacophore in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is widely recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govrsc.org This designation is attributed to its frequent appearance in a multitude of biologically active compounds and its ability to interact with various biological targets. nih.govwisdomlib.orgnih.gov The unique electronic and structural properties of the isoxazole moiety contribute to its versatility, allowing it to serve as a bioisosteric replacement for other functional groups and to participate in crucial binding interactions with enzymes and receptors. nih.govacs.org

The isoxazole scaffold is a key component in a diverse range of pharmaceuticals with applications spanning numerous therapeutic areas. researchgate.net Its derivatives have demonstrated a wide spectrum of pharmacological activities, including:

Antimicrobial and Antifungal: Compounds containing the isoxazole ring, such as sulfamethoxazole (B1682508) and oxacillin, are established antibacterial agents. researchgate.net

Anti-inflammatory: Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), features an isoxazole core. researchgate.net

Anticancer: Researchers have explored numerous isoxazole-based compounds for their potential as anticancer agents, with some showing inhibitory effects on tumor cell proliferation. nih.govontosight.ainih.gov

Anticonvulsant: Zonisamide, an anticonvulsant medication, incorporates the isoxazole structure. researchgate.net

Antiviral and Antitubercular: The isoxazole nucleus is present in compounds investigated for their activity against various viruses and Mycobacterium tuberculosis. mdpi.comacs.org

The ability of the isoxazole ring to be readily functionalized at various positions allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. nih.gov This structural adaptability, combined with its proven biological efficacy, solidifies the isoxazole heterocycle's status as a cornerstone in the design and discovery of new drugs. rsc.org

Research Context and Current Relevance of 5-Ethyl-isoxazole-3-carboxylic Acid and its Derivatives within Isoxazole Chemistry

Within the extensive family of isoxazole-containing molecules, this compound and its derivatives represent a specific area of research interest. The strategic placement of an ethyl group at the 5-position and a carboxylic acid at the 3-position of the isoxazole ring provides a valuable scaffold for further chemical modification and exploration of biological activity.

Recent advancements in synthetic methodologies have facilitated the creation of a wide array of isoxazole derivatives, including those based on the this compound framework. rsc.orgmdpi.com These methods often focus on achieving high yields and regioselectivity, which is crucial for constructing specific isomers with desired biological profiles. orgsyn.org For instance, one-pot, three-component synthesis strategies have been developed for the efficient production of related isoxazol-5(4H)-one derivatives. orientjchem.org

The carboxylic acid group in this compound is a particularly important functional handle. It can be readily converted into a variety of other functional groups, such as esters and amides, allowing for the generation of extensive compound libraries for screening purposes. nih.govcdnsciencepub.com This derivatization is a key strategy in structure-activity relationship (SAR) studies, where researchers systematically alter the molecule's structure to optimize its biological activity and pharmacokinetic properties. acs.org

The biological evaluation of derivatives of isoxazole carboxylic acids has yielded promising results in various therapeutic areas. For example, esters of related isoxazole carboxylic acids have been investigated as potential inhibitors of enzymes like carbonic anhydrase and as having antitubercular properties. acs.orgacs.org The synthesis of indole-isoxazole hybrids, which often involves the modification of an isoxazole carboxylic acid, has led to the discovery of compounds with potent cytotoxic activities against cancer cell lines. nih.gov

The ongoing research into this compound and its analogues underscores the continued importance of isoxazole chemistry in the quest for new and effective therapeutic agents. rsc.org The versatility of this scaffold, coupled with the ever-expanding toolkit of synthetic chemistry, ensures that it will remain a fertile ground for drug discovery and development in the years to come.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-4-3-5(6(8)9)7-10-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULZZUANLRGWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424332 | |

| Record name | 5-Ethyl-isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52320-59-9 | |

| Record name | 5-Ethyl-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52320-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Ethyl Isoxazole 3 Carboxylic Acid and Its Analogs

Cyclization Reactions in Isoxazole (B147169) Ring Formation

The construction of the isoxazole core is the pivotal step in the synthesis of these compounds. Various cyclization strategies have been developed to achieve this, with the 1,3-dipolar cycloaddition and condensation reactions being the most prominent.

Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions with Alkynes and Dipolarophiles

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or another suitable dipolarophile is a cornerstone of isoxazole synthesis. nih.govresearchgate.net This reaction is highly efficient and regioselective, typically proceeding via a concerted pericyclic mechanism or a stepwise pathway involving a diradical intermediate. nih.gov The nitrile oxide, a reactive 1,3-dipole, is often generated in situ from the corresponding aldoxime using an oxidizing agent like sodium hypochlorite (B82951) or from hydroximoyl chlorides via dehydrohalogenation. nih.govmdpi.comnih.gov

The versatility of this method allows for the synthesis of a wide array of substituted isoxazoles. nih.gov For instance, the reaction of resin-bound alkynes with various nitrile oxides has been employed in parallel solid-phase synthesis to create diverse isoxazole libraries. nih.gov The choice of reactants and reaction conditions can influence the regioselectivity of the cycloaddition, leading to either 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles. mdpi.commdpi.com

| Feature | Description | References |

|---|---|---|

| Reactants | Nitrile Oxide (1,3-dipole) and Alkyne/Dipolarophile | nih.govnih.govmdpi.com |

| Mechanism | Concerted pericyclic or stepwise diradical intermediate | nih.gov |

| Nitrile Oxide Generation | In situ from aldoximes (e.g., with bleach) or hydroximoyl chlorides | nih.govmdpi.comnih.gov |

| Regioselectivity | Can be controlled to yield specific substitution patterns | mdpi.commdpi.com |

| Applications | Solid-phase synthesis, synthesis of diverse isoxazole libraries | nih.gov |

Cyclization of β-Keto Esters with Hydroxylamine (B1172632) Derivatives

Another widely utilized method for synthesizing the isoxazole ring involves the cyclization of β-keto esters with hydroxylamine or its derivatives. biolmolchem.comresearchgate.net This condensation reaction offers a direct route to 3-hydroxyisoxazoles, which can be further functionalized. However, a significant challenge in this approach is the potential formation of the isomeric 5-isoxazolone byproduct. researchgate.netnih.govacs.org

The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly pH and temperature. researchgate.net Careful control of these parameters is crucial to favor the desired 3-substituted isoxazole product. For example, conducting the reaction with the sodium salts of β-keto esters at low temperatures, followed by quenching with a strong acid, has been shown to predominantly yield 3-hydroxyisoxazoles. researchgate.net This method has been successfully applied in the synthesis of important compounds like muscimol. researchgate.net

Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids

To overcome the issue of isomeric byproduct formation in the cyclization of β-keto esters, a novel approach utilizing N,O-diBoc-protected β-keto hydroxamic acids has been developed. nih.govacs.orgresearchgate.net This method provides a clean and high-yielding route to 5-substituted 3-isoxazolols without the formation of the corresponding 5-isoxazolone. nih.govacs.org

The synthesis involves a three-step procedure where a carboxylic acid derivative is first converted into an acyl Meldrum's acid. This intermediate then undergoes aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine to yield the N,O-diBoc-protected β-keto hydroxamic acid. nih.govorganic-chemistry.org Subsequent treatment with hydrochloric acid mediates the cyclization to the desired 5-substituted 3-isoxazolol. nih.govorganic-chemistry.org

Carboxylic Acid Group Formation via Ester Hydrolysis

Once the isoxazole ring is constructed with an ester group at the 3-position, the final step to obtain 5-ethyl-isoxazole-3-carboxylic acid is the hydrolysis of the ester. This is a standard and well-established transformation in organic synthesis. libretexts.orgmnstate.edu

The hydrolysis can be carried out under either acidic or basic conditions. libretexts.org Acidic hydrolysis, typically performed by heating the ester with an excess of water and a strong acid catalyst, is a reversible reaction. libretexts.org To drive the equilibrium towards the carboxylic acid, a large excess of water is used. mnstate.edu

Basic hydrolysis, also known as saponification, involves treating the ester with a base such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org This reaction is irreversible and goes to completion, yielding the carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture then provides the desired carboxylic acid. mnstate.edu

Metal-Free and Green Chemistry Approaches in Isoxazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. nih.govresearchgate.net This trend is also evident in the synthesis of isoxazoles, with a growing emphasis on metal-free and green chemistry approaches. nih.govnih.govresearchgate.net

Metal-catalyzed reactions, while often efficient, can suffer from drawbacks such as high cost, toxicity of the metal, and contamination of the final product. nih.gov Consequently, metal-free alternatives are highly sought after. researchgate.netrsc.org The 1,3-dipolar cycloaddition of nitrile oxides, for example, can be performed under metal-free conditions. nih.gov Furthermore, the use of green solvents like water or ionic liquids, and solvent-free conditions, such as those achieved through ball-milling, are gaining traction to minimize the environmental impact of isoxazole synthesis. nih.gov These approaches not only reduce waste but can also simplify work-up procedures and improve energy efficiency. nih.gov

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. nveo.orgabap.co.in This technology has been successfully applied to the synthesis of isoxazoles, offering significant advantages over conventional heating methods. nih.govorganic-chemistry.orgnih.gov

Microwave irradiation can dramatically reduce reaction times, often from hours or days to just minutes. organic-chemistry.org This rapid heating can also lead to cleaner reactions with fewer byproducts. nveo.orgabap.co.in For instance, the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes can be efficiently carried out under microwave irradiation, providing substituted isoxazoles in high yields. nih.govnih.gov Microwave-assisted one-pot, three-component reactions have also been developed, further enhancing the efficiency and practicality of isoxazole synthesis. organic-chemistry.org

| Parameter | Conventional Heating | Microwave Irradiation | References |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | organic-chemistry.org |

| Yields | Often lower | Generally higher | nveo.orgabap.co.in |

| Byproducts | More prevalent | Minimized | nveo.orgorganic-chemistry.org |

| Efficiency | Less efficient | Highly efficient, allows for one-pot reactions | organic-chemistry.org |

Multi-Component Reactions for Isoxazole Scaffold Construction

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like isoxazoles in a single step from three or more starting materials. oiccpress.com This approach is valued for its atomic economy, procedural simplicity, and the ability to generate diverse molecular libraries. oiccpress.com

Several MCR strategies have been developed for the synthesis of isoxazole derivatives. One common method involves the reaction of a β-ketoester, such as ethyl acetoacetate, with hydroxylamine hydrochloride and an aldehyde. scielo.br The reaction mechanism typically begins with the formation of an isoxazolone intermediate from the β-ketoester and hydroxylamine, followed by a Knoevenagel condensation with the aldehyde. scielo.br Various catalysts, including ionic liquids and pyruvic acid, have been employed to facilitate this transformation under different reaction conditions. scielo.brias.ac.in

For instance, a one-pot, three-component synthesis of isoxazol-5(4H)-one derivatives has been developed using pyruvic acid as a biodegradable catalyst in an aqueous medium. ias.ac.in This method offers an environmentally friendly alternative to traditional synthetic routes. ias.ac.in Another approach utilizes an acidic ionic liquid as a catalyst for the synthesis of 4-arylidene-3-methylisoxazole-5(4H)-one derivatives, achieving yields from 20-96%. scielo.br

The use of deep eutectic solvents, such as a mixture of potassium carbonate and glycerol, has also been reported for the synthesis of 5-amino-isoxazole-4-carbonitriles from malononitrile, hydroxylamine hydrochloride, and various aldehydes. nih.gov This method is noted for its mild reaction conditions and short reaction times. nih.gov

A general and highly selective method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from a primary nitro compound, with an enamine. orgsyn.org This reaction is known for its remarkable selectivity, yielding a single positional isomer. orgsyn.org

The following table summarizes various MCR approaches for isoxazole synthesis:

| Reactants | Catalyst/Solvent | Product Type | Reference |

| β-ketoester, hydroxylamine hydrochloride, aldehyde | Pyruvic acid / Water | Isoxazol-5(4H)-ones | ias.ac.in |

| Ethyl acetoacetate, hydroxylamine hydrochloride, benzaldehyde | Acidic ionic liquid | 4-Arylidene-3-methylisoxazole-5(4H)-ones | scielo.br |

| Malononitrile, hydroxylamine hydrochloride, aldehydes | K2CO3 / Glycerol | 5-Amino-isoxazole-4-carbonitriles | nih.gov |

| Primary nitro compound, enamino ester | Phosphorus oxychloride / Chloroform | 3,5-Disubstituted-4-isoxazolecarboxylic esters | orgsyn.org |

| Ethyl nitroacetate, propargyl benzoate | Sodium hydroxide / Water | 5-(Benzoyloxymethyl)isoxazole-3-carboxylate | mdpi.comresearchgate.net |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of isoxazole libraries. This technique involves attaching a starting material to a solid support (resin) and carrying out the synthesis in a stepwise manner.

One notable application is the synthesis of α/β-mixed peptides incorporating 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) as an unnatural β-amino acid. mdpi.comnih.gov In this approach, the AMIA is coupled to a resin-bound peptide using standard peptide coupling reagents. mdpi.com The Fmoc-protected derivative of AMIA is prepared and utilized in the solid-phase synthesis, allowing for the incorporation of this isoxazole-containing amino acid into a peptide chain. mdpi.com This method has been successfully demonstrated under both classical and ultrasonic-agitated solid-phase synthesis conditions. mdpi.comnih.gov

The general strategy involves:

Attachment of the first amino acid to the solid support.

Stepwise elongation of the peptide chain.

Coupling of the Fmoc-protected 5-amino-3-methyl-isoxazole-4-carboxylic acid.

Cleavage of the final peptide from the resin.

This technique allows for the efficient production and purification of isoxazole-containing peptides. mdpi.com

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing a synthesis plan. For a target molecule like this compound, the analysis begins by breaking down the molecule into simpler, commercially available starting materials through a series of "disconnections."

A primary disconnection for the isoxazole ring itself often involves a 1,3-dipolar cycloaddition reaction. orgsyn.org This leads to two key synthons: a nitrile oxide and an alkyne.

Disconnection Approach for this compound:

Target Molecule: this compound

Disconnection 1 (C3-C4 and N-O bonds): This points to a cycloaddition between an ethyl-substituted nitrile oxide and an ester of propiolic acid.

Synthon 1: Ethylnitrile oxide (from 1-nitropropane)

Synthon 2: Ethyl propiolate

Forward Synthesis: The reaction of 1-nitropropane (B105015) with a dehydrating agent like phosphorus oxychloride generates ethylnitrile oxide in situ, which then undergoes a 1,3-dipolar cycloaddition with ethyl propiolate to form the ethyl ester of this compound. Subsequent hydrolysis of the ester yields the target carboxylic acid.

An alternative disconnection strategy for a related structure, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, involves breaking the C4-C5 and N-O bonds, suggesting a reaction between an enamino ester and a nitrile oxide. orgsyn.org

Disconnection of an α,β-Unsaturated Ester:

For analogs containing an α,β-unsaturated ester, a common disconnection is across the double bond, suggesting a Wittig or Horner-Wadsworth-Emmons reaction. youtube.com This leads to an aldehyde or ketone and a phosphonium (B103445) ylide or phosphonate (B1237965) ester. youtube.com

Industrial-Scale Production Methodologies

The large-scale synthesis of isoxazole derivatives often relies on cost-effective and efficient one-pot, multi-component reactions. These methods are favored for their operational simplicity and reduced waste generation.

For the production of esters of 5-amino-3-methyl-4-isoxazolecarboxylic acid, several methods have been reported. One approach involves the reaction of ethyl 2-cyano-3-ethoxy-2-butenoate with hydroxylamine. google.com While this method provides a high yield, it requires the use of sodium ethoxide, which can be inconvenient on an industrial scale due to the need for anhydrous conditions and the use of metallic sodium. google.com

Another method involves the reaction of ethyl acetylcyanoacetate with hydroxylamine in a mixture of pyridine (B92270) and ethanol (B145695). google.com Transesterification has also been explored to convert the ethyl ester of 5-amino-3-methyl-4-isoxazolecarboxylic acid to the corresponding methyl ester, which can be more reactive for further synthetic transformations. google.com

The development of green synthetic methods is a key consideration for industrial production. The use of water as a solvent and biodegradable catalysts, as seen in some MCRs, aligns with the principles of green chemistry and can make industrial processes more sustainable. ias.ac.inmdpi.com For example, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been achieved in good to high yields using a recyclable, amine-functionalized cellulose (B213188) catalyst in water. mdpi.com

Chemical Transformations and Derivatization Strategies

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its reactivity is characterized by a susceptibility to both substitution reactions and ring-opening transformations under specific conditions. The electron-donating effect of the ring oxygen and the electron-withdrawing nature of the nitrogen atom influence the regioselectivity of these reactions.

Electrophilic and Nucleophilic Substitution Reactions

The isoxazole ring is generally considered an electron-rich heterocycle, making it more susceptible to electrophilic attack than deactivating systems like pyridine (B92270). wikipedia.orgyoutube.com Compared to benzene, five-membered heterocycles such as furan, thiophene, and pyrrole (B145914) are typically more reactive towards electrophiles. wikipedia.org This enhanced reactivity is due to the ability of the heteroatom (in this case, oxygen) to stabilize the cationic intermediate formed during the substitution. wikipedia.orgyoutube.com

For 3,5-disubstituted isoxazoles like the title compound, the only available position for substitution is C4. Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, would be directed to this position. The reaction proceeds through the attack of an electrophile on the pi-electron system of the ring, forming a carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com The rate of reaction is influenced by the nature of the substituents already present on the ring. wikipedia.org

Nucleophilic substitution directly on the isoxazole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring or the presence of a good leaving group. However, nucleophilic substitution reactions are highly effective on side chains attached to the isoxazole ring. For instance, derivatives such as ethyl 5-(bromomethyl)isoxazole-3-carboxylate readily undergo substitution at the bromomethyl position with various nucleophiles.

Table 1: Examples of Nucleophilic Substitution on Isoxazole Side-Chains

| Nucleophile | Reagents and Conditions | Product Type |

|---|---|---|

| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) in DMF | Azidomethyl derivative |

| Amines (R-NH₂) | Primary/secondary amines, Et₃N, Benzene | Alkylaminomethyl derivative |

| Thiocyanate (B1210189) (SCN⁻) | Potassium thiocyanate (KSCN) in ethanol (B145695) | Thiocyanatomethyl derivative |

Ring Opening and Rearrangement Pathways

The isoxazole ring can undergo cleavage under various conditions, including reductive, basic, and photochemical methods. A significant pathway is the reductive ring opening of the N-O bond. For example, palladium-catalyzed hydrogenation of isoxazole-3-carboxylate derivatives can lead to the formation of Z-enaminones. mdpi.comresearchgate.net This process occurs through a domino reaction involving initial deoxygenation followed by the reductive opening of the isoxazole ring. mdpi.comresearchgate.net

Photochemical rearrangement is another characteristic reaction of isoxazoles. Upon irradiation with UV light, isoxazoles can isomerize to various other heterocycles. acs.orgnih.gov This transformation often proceeds through the homolytic cleavage of the weak N-O bond to form a diradical, which can then rearrange to key intermediates like acyl azirines. acs.org Depending on the substitution pattern and reaction conditions, these intermediates can lead to the formation of oxazoles or highly reactive ketenimines. acs.orgnih.gov While this has been studied for various isoxazoles, the specific outcome for 5-ethyl-isoxazole-3-carboxylic acid would depend on the experimental setup.

Table 2: Ring Opening and Rearrangement Reactions of Isoxazoles

| Reaction Type | Conditions | Key Intermediate(s) | Major Product(s) |

|---|---|---|---|

| Reductive Ring Opening | H₂, Palladium on charcoal (Pd/C) | - | Enaminone |

| Photochemical Rearrangement | UV light (e.g., 254 nm) | Acyl azirine | Oxazole, Ketenimine |

| Base-mediated Rearrangement | Strong base (e.g., NaOEt) | β-Ketonitrile | Varies (can lead to other heterocycles) |

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group at the C3 position is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of esters, amides, hydrazides, and other derivatives.

Esterification Reactions

The conversion of this compound to its corresponding esters is readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. masterorganicchemistry.comumass.edu For example, reacting the acid with ethanol and a catalyst would yield ethyl 5-ethyl-isoxazole-3-carboxylate.

Alternative methods include reaction with orthoesters in the presence of an acid catalyst, which can proceed at moderate temperatures with high yields. google.com

Amide Coupling Reactions and Formation of Hydrazides

The carboxylic acid can be converted into a wide range of amides by coupling with primary or secondary amines. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). nih.gov These reagents facilitate the formation of an active ester intermediate that readily reacts with the amine to form the amide bond.

The formation of hydrazides is another important derivatization. 5-Ethyl-isoxazole-3-carbohydrazide can be synthesized by reacting the corresponding ester (e.g., ethyl 5-ethyl-isoxazole-3-carboxylate) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent. ktu.edugoogle.comgoogle.com This nucleophilic acyl substitution reaction proceeds efficiently to yield the desired hydrazide, which is a key precursor for synthesizing other heterocyclic systems.

Table 3: Common Coupling Agents for Amide Synthesis

| Coupling Agent | Additive(s) | Typical Solvent |

|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), DMAP | DCM, DMF |

| DCC (Dicyclohexylcarbodiimide) | HOBt | DCM, THF |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF |

Conversion to Acid Chlorides

For reactions requiring a more activated carboxylic acid derivative, this compound can be converted to its acid chloride, 5-ethylisoxazole-3-carbonyl chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgresearchgate.net The reaction with thionyl chloride is effective and converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.orgchemistrysteps.com The resulting acid chloride is a highly reactive intermediate that can be used to synthesize esters and amides under milder conditions than those required for the parent carboxylic acid. researchgate.netgoogle.com

Lithiation and Halogenation Reactions at the Isoxazole Ring

Direct modification of the isoxazole ring of 5-ethylisoxazole-3-carboxylic acid derivatives is a key strategy for creating new analogues. Lithiation at the C4 position is a well-documented transformation for 3,5-disubstituted isoxazoles. cdnsciencepub.com

Treatment of 3,5-disubstituted isoxazoles with n-butyllithium selectively abstracts the proton at the C4 position, which is the most acidic position on the ring. This generates a 4-lithio derivative. cdnsciencepub.com This highly reactive intermediate serves as a powerful nucleophile and can be quenched with various electrophiles. For instance, reaction with carbon dioxide (CO₂) followed by an acidic workup introduces a carboxylic acid group at the C4 position. Alternatively, quenching the 4-lithio intermediate with iodine (I₂) results in the formation of the corresponding 4-iodo-isoxazole derivative, demonstrating a direct method for halogenation of the ring. cdnsciencepub.com

Halogenated isoxazoles, particularly 5-chloroisoxazoles, are also valuable synthetic intermediates. mdpi.com Compounds like ethyl 5-chloroisoxazole-3-carboxylate are used as starting materials for more complex molecules. bldpharm.com These 5-chloroisoxazoles can undergo isomerization catalyzed by iron(II) chloride to form 2H-azirine-2-carbonyl chlorides, which are versatile acylating agents. mdpi.com

Derivatization for Pharmacological Activity and Structure-Activity Relationship Studies

The 5-ethylisoxazole-3-carboxylic acid scaffold has been extensively derivatized to explore its potential as a pharmacophore for various biological targets. These efforts have yielded significant insights into the structure-activity relationships (SAR) governing the potency and selectivity of these compounds.

One area of investigation has been the development of xanthine (B1682287) oxidase (XO) inhibitors for the treatment of gout. nih.gov A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were synthesized and evaluated. SAR studies revealed that introducing a hydrophobic group on the nitrogen atom of the indole (B1671886) ring was crucial for potent XO inhibition. The most active compound from this series, designated as 6c , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.13 μM against xanthine oxidase. nih.gov Molecular docking suggested that the isoxazole ring's oxygen atom forms key hydrogen bonds with serine and threonine residues in the enzyme's active site. nih.gov

In another study focused on developing dual inhibitors of Heat shock protein 90 (Hsp90) and Histone deacetylase 6 (HDAC6) for prostate cancer, the isoxazole ring was used as a (hetero)aryl spacer. acs.orgacs.org This spacer connects a hydroxamic acid group, essential for HDAC6 inhibition, to a core scaffold targeting Hsp90. This strategic derivatization led to the discovery of potent dual inhibitors. acs.org The research culminated in the identification of compound 17 , which showed potent, nearly balanced inhibitory activity against both Hsp90 and HDAC6, along with significant antiproliferative effects in prostate cancer cell lines. acs.orgacs.org

The derivatization of the carboxylic acid group itself has also been used to create molecules with biological relevance, such as in the synthesis of non-proteinogenic β-hydroxy-α-amino acids.

These examples underscore the value of 5-ethylisoxazole-3-carboxylic acid as a versatile template in medicinal chemistry, where targeted modifications at the C3 and C5 positions, as well as the isoxazole ring itself, can lead to the development of potent and selective therapeutic agents.

Table of Research Findings

| Target | Scaffold/Derivative Class | Key SAR Finding | Lead Compound | Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| Xanthine Oxidase (XO) | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | A hydrophobic group on the indole nitrogen is essential for high potency. | Compound 6c | 0.13 μM | nih.gov |

| Hsp90/HDAC6 | Isoxazole-linked hydroxamic acids | The isoxazole ring acts as an effective spacer to position the hydroxamic acid for dual-target binding. | Compound 17 | Nanomolar range | acs.orgacs.org |

Spectroscopic and Advanced Analytical Characterization in Isoxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

In the ¹H NMR spectrum of a related compound, ethyl 5-phenylisoxazole-3-carboxylate, dissolved in chloroform-d (B32938), the following signals were observed: a multiplet at δ 7.80 ppm and another at δ 7.50 ppm corresponding to the phenyl ring protons, a singlet at δ 6.92 ppm for the isoxazole (B147169) ring proton, a quartet at δ 4.47 ppm for the methylene (B1212753) protons of the ethyl group, and a triplet at δ 1.44 ppm for the methyl protons of the ethyl group. iucr.org For 5-Ethyl-isoxazole-3-carboxylic acid, the signals for the ethyl group at the 5-position would be expected in a similar region.

The ¹³C NMR spectrum of ethyl 5-phenylisoxazole-3-carboxylate in chloroform-d showed signals at δ 171.66, 159.98, 156.96, 130.76, 129.11, 126.61, 125.89, 99.92, 62.18, and 14.15 ppm. iucr.org In the case of this compound, the carboxylic acid carbon would have a characteristic chemical shift, and the carbons of the ethyl group and the isoxazole ring would also present distinct signals. For instance, in other isoxazole derivatives, the isoxazole ring carbons typically appear in the range of 97-170 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 160 - 175 |

| Isoxazole C4-H | 6.5 - 7.0 (s) | 100 - 115 |

| Ethyl -CH₂- | 2.7 - 3.0 (q) | 20 - 30 |

| Ethyl -CH₃ | 1.2 - 1.5 (t) | 10 - 15 |

| Isoxazole C3 | - | 155 - 165 |

Mass Spectrometry (MS) Techniques, including HRMS and ESI MS

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable in the study of isoxazole derivatives.

ESI-MS is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For a related compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, ESI-MS analysis showed a molecular ion peak [M+1]⁺ at m/z 276. mdpi.com For this compound (C₆H₇NO₃, molecular weight: 141.12 g/mol ), one would expect to observe a prominent ion at m/z 142.0499 for [M+H]⁺ or m/z 140.0353 for [M-H]⁻ in HRMS, which would confirm its elemental composition. nih.gov The fragmentation pattern would likely involve the loss of the carboxyl group and cleavage of the isoxazole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group. A strong, sharp absorption band between 1700 and 1725 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid. The C=N stretching vibration of the isoxazole ring is expected to appear in the region of 1590-1650 cm⁻¹. Furthermore, C-H stretching vibrations of the ethyl group would be observed around 2850-3000 cm⁻¹. In a study of various isoxazole derivatives, FT-IR spectroscopy confirmed the presence of these key functional groups. rsc.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic acid) | 1700-1725 | Strong |

| C=N (Isoxazole ring) | 1590-1650 | Medium to Strong |

| C-H (Alkyl) | 2850-3000 | Medium |

X-ray Crystallography for Stereochemical and Backbone Confirmation

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. For isoxazole derivatives, this technique confirms the planarity of the isoxazole ring and the stereochemistry of its substituents.

In a study of the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate, the isoxazole ring was found to be nearly planar. iucr.org Similarly, for 5-methylisoxazole-4-carboxylic acid, the molecule was observed to be planar, with strong intermolecular hydrogen bonds between the carboxylic acid group and the nitrogen atom of the isoxazole ring, forming a one-dimensional chain. nih.gov For this compound, a similar planar structure of the isoxazole ring would be expected, with the carboxylic acid group potentially participating in hydrogen bonding to form dimers or polymeric chains in the solid state. iucr.org

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC, TLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

For isoxazole derivatives, reverse-phase HPLC is a commonly used method for purity analysis. For instance, ethyl 5-methylisoxazole-3-carboxylate can be analyzed using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For the more polar this compound, a similar reverse-phase method would be suitable, likely requiring a higher proportion of the aqueous phase in the eluent.

TLC is a quick and convenient method for qualitative analysis. For carboxylic acids, a common issue is "tailing" of the spot. This can often be mitigated by adding a small amount of a volatile acid, such as formic acid or acetic acid, to the developing solvent system. researchgate.net A typical eluent system for TLC analysis of isoxazole carboxylic acids could be a mixture of hexane (B92381) and ethyl acetate, with the addition of a small percentage of acetic acid. mdpi.com The spots can be visualized under UV light or by using staining agents.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. For this compound (C₆H₇NO₃), the theoretical elemental composition is:

Carbon (C): 51.06%

Hydrogen (H): 5.00%

Nitrogen (N): 9.92%

Oxygen (O): 34.01%

Experimental values obtained from an elemental analyzer should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the purity and identity of the compound. Elemental analysis has been used to confirm the composition of numerous isoxazole derivatives in research. rsc.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 5-phenylisoxazole-3-carboxylate |

| Ethyl 5-methylisoxazole-3-carboxylate |

| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate |

| 5-Methylisoxazole-4-carboxylic acid |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| Acetic acid |

| Hexane |

Structure Activity Relationship Sar Studies of 5 Ethyl Isoxazole 3 Carboxylic Acid Derivatives

Influence of Substituent Variation and Positional Isomerism on Biological Activity

The biological activity of 5-ethyl-isoxazole-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the isoxazole (B147169) ring and any associated phenyl rings.

Substituent Variation:

The type of substituent introduced to the isoxazole scaffold plays a critical role in determining the biological activity. For instance, in a series of 4,5-diarylisoxazol-3-carboxylic acids developed as leukotriene biosynthesis inhibitors, the nature of the substituent on the phenyl ring was crucial. nih.gov The presence of electron-withdrawing groups, such as fluorine or trifluoromethyl, on a phenyl ring attached to the isoxazole core has been shown to result in excellent sPLA2 inhibitory activity. nih.gov

In a study of isoxazole-3-carboxamides as TRPV1 channel modulators, the substitution with a (1S, 3R)-3-aminocyclohexanol motif enhanced both potency and solubility. nih.gov Furthermore, research on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as xanthine (B1682287) oxidase (XO) inhibitors revealed that a hydrophobic group on the nitrogen atom of the indole (B1671886) ring is essential for potent inhibitory activity against XO. nih.gov One compound from this series, compound 6c , demonstrated significantly higher inhibitory activity than the standard drug allopurinol. nih.gov

The following table summarizes the inhibitory activity of selected 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives against xanthine oxidase.

| Compound | Substituent on Indole Nitrogen | IC50 (μM) against XO |

| 6c | Not specified in search results | 0.13 |

| Allopurinol | (Standard) | 2.93 |

| Data sourced from a study on novel xanthine oxidase inhibitors. nih.gov |

Positional Isomerism:

The position of substituents on the isoxazole ring and any attached aromatic rings significantly influences biological activity. For example, in the development of angiotensin II receptor antagonists, the position of a carboxylic acid moiety on a phenyl ring had a minimal effect on potency. nih.gov However, for a tetrazole bioisostere, the ortho-isomer was over 50-fold more potent than the meta-substituted analog. nih.gov

In the context of dual inhibitors of p38α MAP kinase and CK1δ, both 3,4-diaryl isoxazoles and 4,5-disubstituted isoxazoles have been synthesized and evaluated. nih.govmdpi.com A series of 4,5-diarylisoxazol-3-carboxylic acids were identified as potent anti-inflammatory agents. nih.gov This highlights that the specific arrangement of aryl groups on the isoxazole core is a key determinant of inhibitory activity.

A study on isoxazole derivatives as nAChR ligands for analgesic development also underscores the importance of the substitution pattern. nih.gov The arrangement of functional groups around the isoxazole nucleus dictates the interaction with the receptor and, consequently, the analgesic profile.

Role of the Isoxazole Core and Specific Functional Groups in Ligand-Target Interactions

The isoxazole ring is not merely a scaffold but an active participant in ligand-target interactions, often through the formation of hydrogen bonds and other non-covalent interactions. nih.govdundee.ac.uk The specific functional groups attached to this core further dictate the binding affinity and selectivity.

The isoxazole core itself can directly interact with target proteins. For instance, in a study of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives as xanthine oxidase inhibitors, molecular docking studies revealed that the oxygen atom of the isoxazole ring forms hydrogen bonds with the amino acid residues Ser876 and Thr1010 of the enzyme. nih.gov This interaction is crucial for the inhibitory activity of these compounds.

The carboxylic acid group at the 3-position of the isoxazole ring is a key functional group that often engages in critical interactions with the target. In many cases, it acts as a hydrogen bond donor and acceptor, anchoring the ligand in the binding pocket. For example, in the design of allosteric RORγt inverse agonists, the carboxylic acid moiety is a crucial component for binding. dundee.ac.uk Similarly, in angiotensin II receptor antagonists, the carboxylic acid or a bioisosteric replacement is considered to bind in the same pocket and interact with Lys199. nih.gov

Other functional groups also play significant roles. In the case of trisubstituted isoxazoles as RORγt inverse agonists, an ortho-fluoro substituent on a benzoic acid moiety led to a slight decrease in potency, with the fluoro substituent being positioned in the same plane as the carboxylic acid. dundee.ac.uk This indicates that even small changes in functional groups can alter the binding orientation and affinity.

The following table illustrates the thermal stabilization effect of some C-4 isoxazole derivatives on RORγt, indicating their binding affinity. dundee.ac.uk

| Compound | ΔTm (°C) |

| 3 | 4.9 |

| 6 | 6.4 |

| Data from a study on allosteric RORγt inverse agonists. dundee.ac.uk |

Bioisosteric Replacements and Their Impact on Potency and Metabolic Stability

Bioisosteric replacement is a widely used strategy in drug design to optimize the properties of a lead compound. drughunter.comcambridgemedchemconsulting.com This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. drughunter.com

In the context of this compound derivatives, the carboxylic acid group is a common target for bioisosteric replacement. While the carboxylic acid moiety is often crucial for target binding, it can also lead to poor pharmacokinetic properties. nih.gov

One of the most common bioisosteres for a carboxylic acid is the tetrazole ring. nih.govdrughunter.com In the development of the angiotensin II receptor antagonist losartan, replacing the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency. nih.govdrughunter.com The enhanced potency is attributed to the geometry of the tetrazole, which projects the acidic proton or negative charge further from the aryl ring compared to a carboxylic acid. nih.gov

Another bioisosteric replacement for the carboxylic acid is the 3-hydroxyisoxazole moiety. nih.gov This planar heterocycle has a pKa value similar to that of carboxylic acids and has been successfully used in the design of potent derivatives of neurotransmitters like GABA and glutamate (B1630785). nih.gov

The following table presents a comparison of the potency of an angiotensin II receptor antagonist and its tetrazole bioisostere.

| Compound | Functional Group | Potency (Relative to Carboxylic Acid) |

| EXP-7711 | Carboxylic Acid | 1 |

| Losartan | Tetrazole | 10 |

| Data based on the discovery of losartan. nih.gov |

Bioisosteric replacements can also be applied to other parts of the molecule to improve metabolic stability. For instance, replacing metabolically labile groups with more stable ones can prolong the half-life of a drug. While specific examples for this compound were not detailed in the provided search results, the general principle of using bioisosteres to block metabolic sites is a key strategy in medicinal chemistry. cambridgemedchemconsulting.com For example, replacing a methoxy (B1213986) group, which can be a site of metabolism, with a more stable five or six-membered ring can improve metabolic stability. cambridgemedchemconsulting.com

Biological and Pharmacological Research Applications

Antimicrobial Activities

The isoxazole (B147169) ring is a key component in several clinically used antibiotics, and ongoing research explores new derivatives for their antimicrobial properties. ijrrjournal.comresearchgate.net Derivatives of isoxazole-3-carboxylic acid, in particular, have been a focus of such investigations. nih.govnih.gov

Derivatives of isoxazole have shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative organisms. mdpi.comijrrjournal.com Research on isoxazole-oxazole hybrids, for example, has demonstrated activity against bacteria such as E. coli and S. aureus. mdpi.com Specifically, certain semisynthetic analogs of pseudomonic acid A containing an isoxazole-oxazole linked structure exhibited an MIC of 128 μg/mL against E. coli. mdpi.com While these findings relate to more complex hybrid structures, they underscore the potential of the isoxazole core in antibacterial drug design. Studies on 2-aminothiazolyl isoxazoles have highlighted high selectivity against bacteria over other microorganisms. nih.gov However, detailed studies on the specific antibacterial efficacy of 5-Ethyl-isoxazole-3-carboxylic acid against a wide panel of bacteria are not extensively available in the reviewed literature.

A significant area of research for isoxazole-3-carboxylic acid derivatives is their potent activity against Mycobacterium tuberculosis (Mtb). nih.govunifi.it Esters and amides of this scaffold have emerged as a promising class of antitubercular agents, showing efficacy against both replicating and non-replicating Mtb, which is a key attribute for shortening treatment duration. nih.gov

Several studies have synthesized and evaluated series of 5-substituted-isoxazole-3-carboxylate derivatives, revealing compounds with minimum inhibitory concentrations (MIC) in the low micromolar range against the Mtb H37Rv strain. unifi.it Notably, these compounds often retain their activity against drug-resistant Mtb strains, including those resistant to first-line drugs like isoniazid (B1672263) and rifampin. nih.gov For instance, a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates showed significant in vitro efficacy against H37Rv strains, with the most potent compound having an MIC of 0.25 μg/mL and demonstrating equipotent activity against drug-resistant strains. researchgate.net

| Compound Class | Specific Derivative Example | Target | Activity (MIC) | Reference |

|---|---|---|---|---|

| 5-Arylethenyl-3-isoxazolecarboxylates | Various substituted derivatives | M. tuberculosis H37Rv | 2.3–11.4 µM | unifi.it |

| Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates | 3,4-Dichlorobenzyl substituent derivative (5e) | M. tuberculosis H37Rv & Drug-Resistant Mtb | 0.25 µg/mL | researchgate.net |

| 5-Phenyl-3-isoxazolecarboxylic acid ethyl esters | General series | Replicating M. tuberculosis | Submicromolar activity | nih.gov |

The antifungal potential of isoxazole derivatives has also been a subject of investigation. researchgate.net Studies have shown that compounds from this class can be effective against fungal pathogens such as Candida albicans. researchgate.net The introduction of different substituents onto the isoxazole ring can modulate this activity. While general antifungal properties are associated with the isoxazole scaffold, specific data on the antifungal spectrum of this compound is not prominently featured in the available research.

The mechanism of action for the antibacterial effects of isoxazole derivatives can vary. Some bactericidal agents act by targeting the bacterial cell wall or cell membrane, while bacteriostatic effects often involve the inhibition of protein synthesis or key metabolic pathways. ijrrjournal.com

In the context of antitubercular activity, one of the proposed mechanisms for certain nitro-containing isoxazoles involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall. nih.gov For other isoxazole derivatives, research points to the inhibition of essential enzymes. For example, a series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were identified as inhibitors of serine acetyltransferase (SAT) from Salmonella typhimurium. nih.gov SAT is a crucial enzyme in the L-cysteine biosynthesis pathway, which is vital for bacterial survival and tolerance to antibacterial treatments but is absent in mammals, making it a promising drug target. nih.gov The inhibition of this pathway could represent an adjuvant therapy to enhance the efficacy of existing antibiotics. nih.gov

| Compound Series | Inhibitory Target | Activity (IC50) | Reference |

|---|---|---|---|

| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acid derivatives | Serine Acetyltransferase (SAT) | 2.6 µM - 184 µM | nih.gov |

| (2-Aminooxazol-4-yl)isoxazole-3-carboxamide derivatives | Serine Acetyltransferase (SAT) | 9 µM - 60 µM | nih.gov |

| (2-Aminooxazol-4-yl)isoxazole-3-carboxylate ester derivatives | Serine Acetyltransferase (SAT) | 7.3 µM - 18 µM | nih.gov |

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Isoxazole derivatives are widely recognized for their anti-inflammatory potential. nih.govresearchgate.netnih.gov This activity is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov The inhibition of these enzymes reduces the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. researchgate.netnih.gov For example, a series of 4,5-diarylisoxazol-3-carboxylic acids were developed as leukotriene biosynthesis inhibitors, showing potent activity in cellular assays. nih.govnih.gov

Beyond enzyme inhibition, isoxazole derivatives have been shown to modulate inflammatory pathways by suppressing the production of pro-inflammatory cytokines. nih.gov Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and IL-6 play a central role in the pathogenesis of many inflammatory diseases. nih.gov Research on various isoxazole-containing compounds has demonstrated their ability to inhibit the production of these key cytokines. For instance, certain indolyl-isoxazolidine derivatives were found to significantly inhibit LPS-induced TNF-α and IL-6 production in macrophage cells. nih.gov Similarly, other studies have highlighted the capacity of isoxazole derivatives to reduce the biosynthesis of IL-5, a primary cytokine involved in allergic asthma. acs.org This modulation of cytokine networks represents a significant mechanism for the anti-inflammatory effects observed with this class of compounds. nih.govresearchgate.net

Targeting 5-Lipoxygenase-Activating Protein (FLAP) and 5-Lipoxygenase (5-LO)

The 5-Lipoxygenase (5-LO) pathway is crucial in the biosynthesis of leukotrienes, which are lipid mediators heavily involved in inflammation. nih.govmdpi.comsemanticscholar.org As such, 5-LO and its activating protein (FLAP) are significant targets for anti-inflammatory drug development. nih.govnih.gov

Research has shown that certain isoxazole derivatives can inhibit this pathway. For instance, a class of 4,5-diaryl-isoxazole-3-carboxylic acids was identified as potent inhibitors of leukotriene biosynthesis, appearing to target FLAP. nih.govnih.gov Two compounds from this series demonstrated strong inhibition of cellular 5-LO product synthesis with IC50 values of 0.24 µM. nih.gov Other studies have also reported on various isoxazole derivatives showing inhibitory effects on the 5-LOX enzyme. nih.govnih.gov However, no specific studies were found that evaluated This compound for its activity against either 5-LO or FLAP.

Anticancer and Antiproliferative Mechanisms

The isoxazole ring is a component of numerous compounds investigated for their anticancer properties. mdpi.comnih.gov Research has explored various derivatives for their ability to inhibit cancer cell growth through several mechanisms.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govmdpi.comceon.rs Certain isoxazole-based structures have been explored as potential HDAC inhibitors. For example, researchers have identified inhibitors of HDAC6 based on a 3-hydroxy-isoxazole zinc-binding group, with the most potent compound showing an IC50 of 700 nM. nih.govunimore.it Another study on dual inhibitors of Hsp90/HDAC6 also incorporated an isoxazole ring in some of the synthesized compounds. acs.orgacs.org However, the literature search did not yield any data on This compound acting as an HDAC inhibitor. A study noted that 5-phenylisoxazole-3-carboxylic acid was inactive in their in vitro assays for HDAC6 inhibition. unimore.it

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics through the inhibition of tubulin polymerization is a successful strategy for cancer chemotherapy. Several isoxazole derivatives have been reported to exert their anticancer effects through this mechanism. nih.govresearchgate.net Despite this, no specific research was found detailing the effects of This compound on tubulin polymerization.

Induction of Apoptosis and Cellular Signaling Modulation

Inducing apoptosis, or programmed cell death, in cancer cells is a key goal of many anticancer therapies. The anticancer activity of some isoxazole derivatives has been linked to their ability to induce cell cycle arrest and apoptosis. For example, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated significant pro-apoptotic activities in K562 leukemia cells. nih.gov Another study found that specific indole-3-isoxazole-5-carboxamide derivatives induced apoptotic cell death in hepatocellular carcinoma cells. There is no specific information available regarding the pro-apoptotic or signaling modulation activities of This compound .

Immunomodulatory and Immunosuppressive Effects

The isoxazole nucleus is present in compounds with known immunomodulatory and immunosuppressive effects. mdpi.comnih.gov Leflunomide, a marketed immunosuppressive drug, is an isoxazole derivative. nih.gov Extensive research has been conducted on derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid , which have shown a range of activities from immunosuppression to immunostimulation, affecting both humoral and cellular immune responses. nih.govmdpi.comresearchgate.netnih.gov Some of these compounds exhibited activity comparable to cyclosporine. nih.gov However, the immunomodulatory or immunosuppressive potential of This compound has not been reported in the reviewed literature.

Antiviral Potentials

The isoxazole scaffold has been incorporated into molecules designed to combat viral infections. mdpi.comresearchgate.net For instance, certain isoxazole derivatives have been reported to possess antiviral activity against viruses such as Polio 1, ECHO 9, and Coxsackie B1. While these findings highlight the potential of the isoxazole class in antiviral research, there is no available data specifically documenting the antiviral activity of This compound .

Enzyme Inhibition Studies

The isoxazole scaffold, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a prominent structural motif in medicinal chemistry. Derivatives of isoxazole, including those based on the this compound framework, have been the subject of extensive research to explore their potential as enzyme inhibitors across various therapeutic areas. The unique electronic and structural properties of the isoxazole ring allow it to interact with biological targets, leading to the modulation of enzyme activity. This section will delve into the specific applications of isoxazole-3-carboxylic acid derivatives in the inhibition of several key enzymes.

Carbonic Anhydrase Enzyme Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in numerous physiological processes, including pH regulation and CO2 transport. The inhibition of specific CA isoforms has therapeutic potential for various conditions. Research into isoxazole-containing compounds has revealed their capacity to act as CA inhibitors.

While direct studies on this compound are limited, various derivatives of isoxazole have been synthesized and evaluated for their inhibitory action against carbonic anhydrase (CA) enzymes. nih.govnih.gov In one study, a series of five-membered heterocyclic isoxazole derivatives were synthesized and tested for their in vitro CA inhibitory activity. nih.gov Among the synthesized compounds, two derivatives, designated as AC2 and AC3, demonstrated significant inhibitory effects. nih.govnih.gov Compound AC2 was the most potent in the series, with a half-maximal inhibitory concentration (IC50) of 112.3 ± 1.6 μM, while compound AC3 showed an IC50 of 228.4 ± 2.3 μM. nih.govnih.gov For comparison, a standard inhibitor used in the study had an IC50 of 18.6 ± 0.5 μM. nih.govnih.gov

Another study focused on N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms I, II, VII, and XII. nih.gov The findings suggested that while most of the synthesized derivatives exhibited weak inhibitory potential, some compounds showed modest activity. For instance, compound 15 displayed inhibition constants (Ki) of 73.7 μM against hCA I and 85.8 μM against hCA VII. nih.gov Compounds 19 and 25 showed Ki values of 96.0 μM and 87.8 μM against hCA II, respectively. nih.gov These findings indicate that the isoxazole scaffold can be a starting point for developing more potent and selective CA inhibitors. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Isoxazole Derivatives

| Compound | Target Enzyme | IC50 / Ki (μM) |

|---|---|---|

| AC2 | Carbonic Anhydrase | 112.3 ± 1.6 (IC50) |

| AC3 | Carbonic Anhydrase | 228.4 ± 2.3 (IC50) |

| Compound 15 | hCA I | 73.7 (Ki) |

| Compound 15 | hCA VII | 85.8 (Ki) |

| Compound 19 | hCA II | 96.0 (Ki) |

Serine Acetyltransferase (SAT) Inhibition

Serine acetyltransferase (SAT) is a crucial enzyme in the L-cysteine biosynthesis pathway in bacteria, making it an attractive target for the development of novel antibacterial agents. mdpi.comnih.gov The absence of this pathway in mammals offers a therapeutic window for selective inhibition. mdpi.comnih.gov A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been investigated as inhibitors of bacterial SAT. mdpi.comnih.gov

In these studies, several compounds demonstrated significant inhibitory activity. For example, two compounds from this series, 20a and 20b, exhibited IC50 values of 1.0 μM and 12.02 μM, respectively, against serine O-acetyltransferase. mdpi.com The ethyl ester analog of compound 20b, compound 20c, had an IC50 value of 3.95 μM. mdpi.com Another hit compound from a virtual screening, compound 5, was characterized as a competitive inhibitor of SAT with respect to acetyl-CoA, with a Ki of 64 ± 12 μM. nih.gov These results highlight the potential of the isoxazole-3-carboxylic acid scaffold in designing new adjuvants for antibacterial therapies. mdpi.com

Table 2: Serine Acetyltransferase Inhibition by Isoxazole-3-Carboxylic Acid Derivatives

| Compound | Enzyme Target | IC50 / Ki (μM) |

|---|---|---|

| Compound 20a | Serine O-acetyltransferase | 1.0 (IC50) |

| Compound 20b | Serine O-acetyltransferase | 12.02 (IC50) |

| Compound 20c | Serine O-acetyltransferase | 3.95 (IC50) |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative disorders and depression. The development of selective MAO inhibitors is a key area of research. A recent study identified a series of C-3 isoxazole-substituted thiochromone (B8434766) S,S-dioxide derivatives as potent and selective inhibitors of human Monoamine Oxidase B (hMAO-B). nih.gov This research underscores the potential of the isoxazole core in the design of novel MAO-B inhibitors, which could offer improved efficacy and safety in treating neurodegenerative diseases. nih.gov

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The isoxazole scaffold has been explored for its potential to inhibit AChE.

In one study, a series of isoxazole derivatives were synthesized and evaluated for their in-vitro AChE inhibitory activity. nih.gov The most potent compound in this series demonstrated a moderate inhibitory activity with an IC50 of 134.87 μM. nih.gov Another investigation into a series of novel indole-isoxazole carbohydrazides as multi-target agents for Alzheimer's disease identified a compound, 5d, with significant AChE inhibitory potency. nih.gov Compound 5d exhibited an IC50 value of 29.46 ± 0.31 µM against AChE and showed competitive inhibition with a Ki of 19.33 µM. nih.gov These studies suggest that the isoxazole nucleus is a promising framework for the development of new AChE inhibitors. nih.govnih.gov

Table 3: Acetylcholinesterase Inhibition by Isoxazole Derivatives

| Compound Series | Most Potent Compound | IC50 (μM) | Ki (μM) |

|---|---|---|---|

| Isoxazole derivatives | - | 134.87 | - |

Applications in Medicinal Chemistry and Drug Discovery

5-Ethyl-isoxazole-3-carboxylic Acid as a Synthetic Building Block for Novel Pharmacological Agents

The chemical structure of this compound offers multiple reaction sites, making it a versatile and valuable building block in organic synthesis. Researchers have developed efficient protocols for creating 3,5-disubstituted isoxazoles, which serve as precursors to a wide array of more complex molecules. mdpi.com These synthetic strategies often involve the cycloaddition-condensation of primary nitro compounds and alkynes, a method that has been refined to work under simple and inexpensive conditions, for instance, using sodium hydroxide (B78521) in water. mdpi.comresearchgate.net

The isoxazole (B147169) moiety itself is a key pharmacophore, and by using derivatives of this compound, chemists can construct extensive libraries of compounds for biological screening. For example, the ester derivative, ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylate, has been synthesized as part of a library aimed at discovering new antimycobacterial agents. nih.gov This highlights how the core isoxazole structure can be systematically modified to generate novel chemical entities with potential therapeutic value. The synthesis can also be part of a domino process, where hydrogenation leads to the reductive opening of the isoxazole ring, forming different derivatives like Z-enaminones. mdpi.comresearchgate.net

Lead Compound Identification and Optimization in Drug Development

The process of identifying and optimizing lead compounds is central to drug discovery. A "lead" is a compound that shows promising biological activity against a specific target and serves as the starting point for developing a new drug. The this compound scaffold has been instrumental in the identification of several such leads.

In the fight against tuberculosis, a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates was screened for activity against Mycobacterium tuberculosis (Mtb). From this library, a specific compound, designated 5e (featuring a 3,4-dichlorobenzyl substituent), emerged as a highly potent lead. nih.gov It exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL against the H37Rv strain of Mtb and a high selectivity index (SI) of over 200, indicating low cytotoxicity. nih.gov This compound was also effective against drug-resistant Mtb strains, making it a strong candidate for further development. nih.gov

Similarly, in the search for treatments for gout and hyperuricemia, derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid were designed as inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in uric acid production. nih.gov One compound, 6c , demonstrated a remarkable inhibitory concentration (IC50) of 0.13 μM, which is 22 times more potent than the established drug allopurinol. nih.gov Molecular docking studies revealed that this lead compound effectively binds to the active site of the enzyme, validating the potential of this isoxazole scaffold for designing novel anti-gout agents. nih.gov

| Lead Compound | Target | Biological Activity | Source |

| Compound 5e | Mycobacterium tuberculosis | MIC: 0.25 µg/mL; SI: >200 | nih.gov |

| Compound 6c | Xanthine Oxidase (XO) | IC50: 0.13 µM | nih.gov |

Scaffold Hopping and Combinatorial Library Design

Scaffold hopping is a drug design strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining similar biological activity. This technique is used to discover new intellectual property, improve pharmacokinetic properties, or avoid known toxicities. The isoxazole-3-carboxylate framework has proven to be an effective template for this approach. nih.govresearchgate.net For instance, researchers successfully used an existing isoxazole-3-carboxylate-based anti-TB pharmacophore as a starting point to generate a new library of indole-substituted isoxazoles, which led to the discovery of the potent lead compound 5e . nih.gov

This strategy is often coupled with combinatorial chemistry, which allows for the rapid synthesis of a large number of different but structurally related molecules. Methodologies have been developed for the solid-phase synthesis of combinatorial libraries of isoxazoles. mdpi.com In one such approach, a multi-step reaction sequence on a solid support was used to generate a library of thousands of compounds. This process involved loading a starting material, performing a series of chemical transformations (Claisen condensation, α-alkylation), and finally cyclizing the intermediate with hydroxylamine (B1172632) to form the isoxazole ring. mdpi.com This high-throughput approach enables the exploration of vast chemical space to identify new drug candidates efficiently. mdpi.com

Development of New Chemical Entities (NCEs) for Therapeutic Applications

A New Chemical Entity (NCE) is a molecule developed by an innovator company in the early stages of drug discovery that has not been previously approved as a therapeutic agent. The development of NCEs is critical, especially in areas with growing drug resistance, such as tuberculosis. nih.gov The this compound scaffold is a fertile ground for the generation of NCEs.

The search for novel anti-tubercular leads has driven the synthesis of libraries of isoxazole derivatives, which are considered promising NCEs to combat drug-resistant Mtb strains. nih.govresearchgate.net The unique chemical properties of the isoxazole ring contribute to the development of compounds with improved potency and lower toxicity. nih.gov Beyond infectious diseases, NCEs based on the 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid structure have been designed as xanthine oxidase inhibitors for treating hyperuricemia and gout. nih.gov The successful identification of highly potent compounds from these efforts underscores the value of this scaffold in creating the next generation of medicines. nih.gov

Application as Biochemical Probes for Molecular Target Identification and Proteomics Research

A significant challenge in drug discovery is identifying the precise molecular targets of a bioactive compound. Biochemical probes are essential tools for this purpose. In a novel application, the isoxazole ring itself has been harnessed as an intrinsic photo-crosslinker for use in chemoproteomics. biorxiv.org Photo-crosslinking, or photoaffinity labeling (PAL), uses light to create a covalent bond between a small molecule probe and its protein target, allowing for subsequent identification of the protein. biorxiv.org

Traditionally, this technique required the addition of bulky, photoreactive groups like diazirines or aryl azides, which could alter the compound's binding properties. However, research has shown that the isoxazole heterocycle can function as a "minimalist" photo-crosslinker. biorxiv.org Upon irradiation with UV light, the isoxazole ring can react with nearby amino acid residues of a target protein. This method has been successfully used to validate the binding site of an isoxazole-containing molecule on α-Synuclein, a protein implicated in Parkinson's disease. biorxiv.org This innovative use of the isoxazole scaffold as a dual-purpose pharmacophore and biochemical probe offers a powerful strategy for target identification and for understanding the off-target effects of drugs, aiding in drug repurposing efforts. biorxiv.org

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Receptor Interactions

No molecular docking studies specifically investigating the interactions of 5-Ethyl-isoxazole-3-carboxylic acid with any biological receptor have been identified in the public domain.

Molecular Dynamics Simulations

There are no published molecular dynamics simulations that analyze the behavior and stability of this compound within a biological system.

Virtual Screening Approaches for Hit Compound Identification

No virtual screening campaigns that have identified or utilized this compound as a hit compound are available in the reviewed scientific literature.

Future Perspectives and Emerging Research Directions

Exploration of Undiscovered Biological Activities and Therapeutic Potentials

The versatility of the isoxazole (B147169) ring suggests that 5-Ethyl-isoxazole-3-carboxylic acid holds potential for a wide array of therapeutic applications beyond its currently explored roles. mdpi.comchemimpex.com Researchers are actively investigating its efficacy in several key areas:

Neurological Disorders and Inflammation: The isoxazole structure is a key component in compounds designed to target neurological and inflammatory conditions. chemimpex.com The exploration of this compound derivatives as modulators of targets like the GABAA α5 receptor, nicotinic acetylcholine (B1216132) receptor (nAChR), and metabotropic glutamate (B1630785) receptor 5 (mGlu5 receptor) could lead to new treatments for neuropsychiatric and neurodegenerative diseases. mdpi.com Furthermore, isoxazole-containing compounds have shown promise as inhibitors of leukotriene biosynthesis, which is implicated in various inflammatory diseases. nih.gov